Pentylenetetrazole-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
InChI Key |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(CC2=NN=NN2CC(C1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC2=NN=NN2CC1 |
Origin of Product |
United States |
The Pharmacological Significance of Pentylenetetrazole Ptz
Pentylenetetrazole, also known as Metrazol, is a central nervous system stimulant that has been extensively used as a pharmacological tool to induce seizures in animal models. ontosight.ainih.gov This application is crucial for studying the underlying mechanisms of epilepsy and for the preclinical screening of potential antiepileptic drugs. ontosight.airesearchgate.netbepls.com
The primary mechanism of action of PTZ involves its role as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex. ontosight.airesearchgate.net GABA is the main inhibitory neurotransmitter in the brain, and by blocking its action, PTZ reduces neuronal inhibition, leading to increased neuronal excitability and seizures. ontosight.ai While its effects on the GABAergic system are prominent, PTZ is also understood to have multiple mechanisms of action, including influencing other neurotransmitter systems and ion channels. nih.govwikipedia.org Specifically, it has been found to increase the influx of calcium and sodium ions, which contributes to neuronal depolarization. wikipedia.org
The ability of PTZ to reliably induce seizures has made it a cornerstone in the development of animal models of epilepsy. archepilepsy.orgfrontiersin.org These models are instrumental in understanding the pathophysiology of seizures and in the discovery and development of new antiepileptic therapies. archepilepsy.org Beyond seizure research, PTZ has also been utilized as an anxiogenic agent in animal models of anxiety. wikipedia.org
The Role of Deuterium Labeling in Scientific Research
Deuterium (B1214612) labeling, the substitution of hydrogen atoms with deuterium, is a powerful technique in chemical and biological research. clearsynth.com Deuterium is a stable, non-radioactive isotope of hydrogen that possesses twice the mass of its lighter counterpart. clearsynth.com This increased mass can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered due to the presence of the heavier isotope. symeres.comresearchgate.net
In the context of pharmacology and drug discovery, deuterium labeling offers several key advantages:
Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. researchgate.net This can slow down the metabolism of a drug, potentially leading to a longer half-life and improved pharmacokinetic profile. symeres.comnih.gov
Mechanistic Studies: Deuterium labeling is an invaluable tool for elucidating reaction mechanisms and metabolic pathways. symeres.comscielo.org.mx By tracking the fate of the deuterated compound, researchers can gain insights into how a molecule is processed in a biological system. clearsynth.comthalesnano.com
Analytical Applications: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. scielo.org.mxresolvemass.caclearsynth.com Their distinct mass allows for precise quantification of the non-deuterated analyte, improving the accuracy and reliability of measurements. clearsynth.com
The Unique Research Utility of Pentylenetetrazole D6
Strategies for Deuterium Incorporation in Pentylenetetrazole Synthesis
The introduction of deuterium into the Pentylenetetrazole molecule is achieved through specialized synthetic strategies that utilize deuterated reagents and precursors. These methods are designed to replace specific hydrogen atoms with deuterium atoms, resulting in this compound.
The synthesis of this compound typically involves multi-step pathways that are adapted from the known methods for preparing the non-labeled compound. google.com These pathways can be modified to introduce deuterium at specific positions within the molecule. One common approach involves the use of deuterated building blocks in the early stages of the synthesis. For instance, a deuterated version of ε-caprolactam can serve as a key intermediate. google.com
Alternatively, hydrogen-deuterium exchange reactions can be employed on the final Pentylenetetrazole molecule or its precursors. ansto.gov.au These reactions often require specific catalysts and conditions, such as high temperatures and pressures in the presence of deuterium oxide (D₂O), to facilitate the exchange of hydrogen for deuterium. ansto.gov.au The efficiency of these methods is crucial for achieving a high degree of deuteration. google.com
The synthesis of this compound relies on the availability of specific precursor materials and deuterated reagents. The choice of these materials directly influences the position and extent of deuterium labeling.
| Precursor/Reagent | Role in Synthesis |
| Deuterated ε-caprolactam | A key deuterated intermediate for building the core structure of this compound. google.com |
| Deuterium oxide (D₂O) | A common source of deuterium for hydrogen-deuterium exchange reactions. ansto.gov.auchemrxiv.org |
| Deuterated solvents | Used as reaction media to prevent unwanted hydrogen incorporation from the solvent. |
| Deuterated reducing agents | Can be used to introduce deuterium at specific sites during reduction steps in the synthesis. d-nb.info |
The isotopic purity of these starting materials is a critical factor that determines the final isotopic enrichment of the this compound product. google.com
Analytical Methodologies for Characterizing this compound
Following synthesis, a rigorous analytical characterization is essential to confirm the successful incorporation of deuterium, determine the isotopic purity, and verify the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly useful for characterizing deuterated compounds. ansto.gov.aufrontiersin.orgsapub.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound like this compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.netresearchgate.net This provides direct evidence of deuterium incorporation at specific sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the location and relative abundance of deuterium atoms in the molecule. ansto.gov.au
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be affected by deuteration. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance frequency compared to the non-deuterated compound.
A certificate of analysis for a commercial batch of this compound reported that the NMR data conformed to the expected structure. lgcstandards.com
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for analyzing the distribution of isotopes. nih.govresearchgate.net
Molecular Mass Determination: The molecular weight of this compound is higher than that of its non-deuterated counterpart due to the presence of six deuterium atoms. Mass spectrometry confirms this increase in molecular mass. For instance, the molecular weight of this compound is listed as 144.21 g/mol , whereas the unlabeled version has a molecular weight of approximately 138.17 g/mol . lgcstandards.comlgcstandards.com
Isotopic Enrichment Analysis: High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov This allows for the precise determination of isotopic purity and the percentage of isotopic enrichment. A certificate of analysis for a sample of this compound showed an isotopic purity of 99.3%, with the d6 isotopologue being the most abundant at 96.05%. lgcstandards.com
| Analytical Data for a this compound Sample | |
| Test | Result |
| Appearance | Off-White Solid lgcstandards.com |
| GC Purity | 100.00% lgcstandards.com |
| NMR | Conforms to Structure lgcstandards.com |
| Mass Spectrometry | Conforms to Structure lgcstandards.com |
| Isotopic Purity | 99.3% lgcstandards.com |
| Isotopic Distribution | |
| d0 | 0.00% lgcstandards.com |
| d1 | 0.00% lgcstandards.com |
| d2 | 0.00% lgcstandards.com |
| d3 | 0.00% lgcstandards.com |
| d4 | 0.00% lgcstandards.com |
| d5 | 3.95% lgcstandards.com |
| d6 | 96.05% lgcstandards.com |
This comprehensive analytical approach ensures the quality and reliability of this compound for its intended applications in scientific research.
Utilization as an Internal Standard in Quantitative Bioanalytical Techniques
One of the primary applications of this compound is as an internal standard (IS) in quantitative bioanalysis. An ideal internal standard is a compound that behaves identically to the analyte of interest during sample preparation and analysis but can be distinguished from it. nih.gov Stable isotope-labeled (SIL) compounds like PTZ-d6 are considered the "gold standard" for this purpose, particularly in mass spectrometry. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical method that allows for the determination of the concentration of substances in a sample. nih.gov The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. americanpharmaceuticalreview.com For absolute quantification, a reference standard of a known concentration is required. nih.gov
In this context, this compound can be used as an internal standard for the qNMR-based quantification of unlabeled Pentylenetetrazole in complex biological samples, such as plasma, cerebrospinal fluid, or tissue homogenates. nih.gov By adding a precisely known amount of PTZ-d6 to the sample, its distinct NMR signals can be used as a reference point. The ratio of the integrated signal areas of the analyte (PTZ) to the internal standard (PTZ-d6) allows for a highly accurate and precise calculation of the PTZ concentration, correcting for variations in sample volume and instrument performance. nih.gov This non-destructive technique provides both structural and quantitative information simultaneously. americanpharmaceuticalreview.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in metabolomics and pharmacometabolomics for its high sensitivity and selectivity in analyzing complex biological mixtures. nih.gov However, the accuracy of LC-MS/MS quantification can be affected by several factors, including analyte loss during sample extraction, variability in instrument injection volume, and matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. nih.gov
This compound is an ideal internal standard to overcome these challenges when quantifying PTZ. researchgate.net Because its physicochemical properties are virtually identical to the unlabeled compound, PTZ-d6 co-elutes during liquid chromatography and experiences the same extraction recovery and matrix effects. nih.gov However, due to its higher mass (resulting from the six deuterium atoms), it is readily distinguished from the unlabeled analyte by the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these sources of variability are effectively normalized, leading to highly accurate and reliable quantification. researchgate.net
Table 1: Advantages of this compound as an Internal Standard in LC-MS/MS
| Feature | Advantage | Rationale |
| Co-elution | Corrects for matrix effects | Experiences identical ion suppression or enhancement as the analyte because it is in the same place in the chromatography at the same time. |
| Similar Extraction | Corrects for sample loss | Behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the standard. |
| Chemical Identity | High fidelity tracking | Ensures that the standard accurately reflects the behavior of the analyte throughout the entire analytical process. |
| Mass Difference | Unambiguous Detection | Easily distinguished from the unlabeled analyte by the mass spectrometer, preventing signal interference. |
Application as a Tracer in Metabolic Pathway Elucidation
Beyond its role as an internal standard, the isotopic label in this compound allows it to be used as a tracer to investigate metabolic pathways and the biotransformation of the parent compound.
Metabolic flux analysis is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Stable isotope tracing is a powerful method for providing the empirical data needed for flux analysis. nih.gov In this approach, a labeled substrate is introduced into a cellular system, and the distribution of the isotope label in downstream metabolites is measured, typically by mass spectrometry.
By administering this compound to a cellular model, researchers can track the deuterium atoms as they are incorporated into various metabolic products. This allows for the qualitative and quantitative assessment of the flow of the molecule through different biotransformation pathways. nih.gov Analyzing the patterns of labeled metabolites provides unparalleled insight into the metabolic wiring of the cells and the relative activity of different enzymatic reactions involved in the drug's metabolism. nih.gov
A significant challenge in studying drug metabolism is distinguishing the drug's metabolites from the vast number of endogenous molecules present in a biological system. Using this compound as a tracer elegantly solves this problem. When PTZ-d6 is administered to an experimental model (e.g., in vivo in rodents or in vitro using liver microsomes), any resulting metabolite will retain some or all of the deuterium atoms.
This isotopic signature makes the metabolites stand out clearly from the unlabeled background in a mass spectrometry analysis. nih.gov Researchers can confidently identify novel and known metabolites of Pentylenetetrazole by searching for their predicted masses, which will be heavier than the corresponding unlabeled versions. This approach is crucial for elucidating the complete biotransformation pathways, including oxidation, reduction, and conjugation reactions, that Pentylenetetrazole undergoes in the body. nih.govnih.gov
Role in Pharmacokinetic and Pharmacodynamic Studies in Animal Models
The ability to accurately quantify a drug and its metabolites is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body. mdpi.com
This compound is a critical tool in these studies, primarily through its use as an internal standard for the accurate measurement of unlabeled PTZ concentrations in biological fluids like plasma and in tissues like the brain. nih.gov
Pharmacokinetic (PK) Studies: In a typical animal PK study, unlabeled Pentylenetetrazole is administered, and blood samples are collected at various time points. Using LC-MS/MS with PTZ-d6 as the internal standard, the concentration of PTZ in each sample can be determined with high precision. These concentration-time data are then used to calculate key PK parameters. For instance, studies in dogs have characterized the disposition of PTZ as following a two-compartment model and determined its plasma half-life and volume of distribution. nih.gov The main route of elimination was found to be biotransformation in the liver. nih.gov
Table 2: Key Pharmacokinetic Parameters of Pentylenetetrazole Determined Using Quantitative Methods
| Parameter | Description | Typical Finding in Animal Models |
| Peak Plasma Level (Cmax) | The maximum concentration of the drug in plasma. | Reached at approximately 30 minutes post-oral dose in dogs. nih.gov |
| Time to Peak (Tmax) | The time at which Cmax is observed. | Indicates rapid absorption following oral administration. nih.gov |
| Plasma Half-Life (t½) | The time required for the plasma concentration to decrease by half. | Approximately 1.4 hours in dogs. nih.gov |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Approximately equivalent to the volume of total body water at steady state. nih.gov |
| Elimination Pathway | The primary route by which the drug is removed from the body. | Primarily through biotransformation in the liver. nih.gov |
Pharmacodynamic (PD) Studies: Pharmacodynamic studies aim to link drug concentration to its pharmacological effect. Pentylenetetrazole is used to model seizures, and its effects can be quantified by observing animal behavior or by measuring changes at the molecular level, such as alterations in neurotransmitter receptor densities. nih.gov For example, studies in rats have shown that repeated PTZ administration alters the densities of kainate, NMDA, adenosine (B11128) A₁, and benzodiazepine (B76468) binding sites in the brain. nih.gov By correlating these observed effects with the precise plasma or brain concentrations of PTZ (measured using PTZ-d6 as an IS), researchers can establish a clear exposure-response relationship, which is critical for understanding the drug's mechanism of action.
Assessing Absorption and Distribution of Pentylenetetrazole Analogs
The accurate assessment of how a drug is absorbed into the systemic circulation and distributed to various tissues is paramount in preclinical drug development. This compound plays a crucial role as an internal standard in the bioanalytical methods used to generate these critical data for PTZ analogs.
In a typical preclinical study, an animal model would be administered a pentylenetetrazole analog. At sequential time points, biological samples such as blood, plasma, and various tissues are collected. To determine the concentration of the analog in these samples, a known quantity of PTZ-d6 is added to each sample during the extraction process. The co-extraction of the analyte (the PTZ analog) and the internal standard (PTZ-d6) allows for the correction of any variability or loss during sample preparation and analysis.
The use of LC-MS/MS allows for the simultaneous detection and quantification of both the PTZ analog and PTZ-d6 based on their unique mass-to-charge ratios. By comparing the instrument response of the analog to that of the known concentration of PTZ-d6, a precise concentration of the analog in the original biological sample can be calculated. This methodology enables the construction of accurate concentration-time profiles for different tissues, providing insights into the rate and extent of absorption and the tissue distribution pattern of the pentylenetetrazole analog.
Table 1: Illustrative Tissue Distribution Data for a Hypothetical Pentylenetetrazole Analog Using this compound as an Internal Standard
| Tissue | Peak Concentration (Cmax) (ng/g) | Time to Peak Concentration (Tmax) (h) | Area Under the Curve (AUC) (ng·h/g) |
|---|---|---|---|
| Plasma | 1500 | 0.5 | 4500 |
| Brain | 800 | 1.0 | 3200 |
| Liver | 2500 | 0.75 | 9000 |
| Kidney | 1800 | 1.5 | 6500 |
This table is for illustrative purposes only and does not represent actual experimental data.
Monitoring Compound Clearance and Bioavailability in Preclinical Research
The concepts of clearance and bioavailability are fundamental to understanding a drug's pharmacokinetic profile and determining its potential therapeutic utility. Clearance refers to the rate at which a drug is removed from the body, while bioavailability is the fraction of an administered dose that reaches the systemic circulation unchanged. This compound is instrumental in the analytical methods required to derive these parameters for pentylenetetrazole analogs.
Following the administration of a PTZ analog, plasma concentrations are measured over time using an LC-MS/MS method with PTZ-d6 as the internal standard. The resulting plasma concentration-time curve is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), which is inversely proportional to clearance.
To determine absolute bioavailability, the AUC obtained after oral administration is compared to the AUC after intravenous administration. The precise quantification afforded by the use of PTZ-d6 as an internal standard is critical for the accuracy of these calculations. The stability of the deuterium label ensures that PTZ-d6 behaves almost identically to the unlabeled analog during extraction and analysis, without interfering with the biological processes being studied.
Although specific research findings detailing the use of this compound to monitor the clearance and bioavailability of its analogs are not widely published, the table below provides an example of the pharmacokinetic parameters that would be determined from such a study.
Table 2: Illustrative Pharmacokinetic Parameters for a Hypothetical Pentylenetetrazole Analog Determined Using this compound as an Internal Standard
| Parameter | Value |
|---|---|
| Clearance (CL) | 0.5 L/h/kg |
| Volume of Distribution (Vd) | 1.2 L/kg |
| Elimination Half-life (t½) | 1.7 h |
| Oral Bioavailability (F%) | 75% |
This table is for illustrative purposes only and does not represent actual experimental data.
Investigating the Neurobiological Mechanisms of Pentylenetetrazole Action in Experimental Paradigms
Modulation of Neurotransmitter Systems in Seizure Induction
The epileptogenic properties of pentylenetetrazole are rooted in its capacity to simultaneously suppress inhibitory signaling and amplify excitatory pathways. This dual action creates a state of neuronal hyperexcitability that culminates in seizure activity. The primary targets of this modulation are the GABAergic and glutamatergic systems, the principal inhibitory and excitatory networks in the brain, respectively.
The GABAergic system is the main source of inhibitory tone in the brain, acting as a crucial brake on neuronal firing. Pentylenetetrazole disrupts this system by directly targeting the primary inhibitory receptor and influencing GABA metabolism.
Pentylenetetrazole is recognized as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and inhibition of action potential firing.
Research indicates that PTZ exerts its inhibitory effect on the GABA-A receptor by acting at or near the picrotoxin (B1677862) binding site within the ion channel pore. Studies using recombinant GABA-A receptors have demonstrated that PTZ inhibits the GABA-activated chloride current in a concentration-dependent and voltage-independent manner. Single-channel recordings have revealed that PTZ decreases the probability of the channel being open by increasing the duration of its closed states, without affecting the single-channel conductance or the duration of its open state.
Interestingly, while both pentylenetetrazole and picrotoxin act as channel blockers, evidence suggests they interact with overlapping yet distinct domains of the receptor. The inhibitory potency of PTZ, as measured by its half-maximal inhibitory concentration (IC50), shows only modest variation across different GABA-A receptor subunit compositions, which contrasts with other ligands of the picrotoxin site that exhibit greater affinity in receptors with specific subunit makeups. This suggests a unique interaction mechanism for PTZ.
Table 1: Inhibitory Concentration (IC50) of Pentylenetetrazole on Various GABA-A Receptor Subunit Configurations
| Receptor Subunit Composition | IC50 (mM) | Source |
|---|---|---|
| α1β2γ2 (rat) | 0.62 ± 0.13 | |
| α2β2γ2 (rat) | 0.8 ± 0.1 | |
| α1β2 (rat) | 2.2 ± 0.4 | |
| hα1β2γ2 (human) | 0.6 ± 0.1 |
However, the effects observed in vivo, particularly in models of repeated PTZ administration (kindling), can be more complex. For instance, studies on PTZ-kindled rats have reported an increase in the levels of GABA. Furthermore, repeated PTZ-induced seizures have been shown to cause alterations in the density of GABA receptor binding sites. One study found an increase in benzodiazepine (B76468) (BZ) binding sites, which are associated with GABA-A receptors, in the dentate gyrus and CA1 region of the hippocampus. These findings suggest that the brain may undergo compensatory or plastic changes in the GABAergic system in response to the recurrent hyperexcitability induced by PTZ.
In concert with suppressing inhibition, pentylenetetrazole enhances excitatory neurotransmission mediated by glutamate (B1630785), the brain's primary excitatory neurotransmitter. This leads to a state of excitotoxicity, a pathological process where excessive neuronal stimulation results in cell damage and death.
A key mechanism in PTZ-induced excitotoxicity is the activation of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. The activation of NMDA receptors is crucial for many forms of synaptic plasticity but can become pathological when overstimulated. Upon binding glutamate and a co-agonist like glycine, the NMDA receptor channel opens, allowing an influx of cations, most notably sodium (Na+) and a significant amount of calcium (Ca2+).
The excessive influx of Ca2+ through NMDA receptors is a critical trigger for excitotoxic cascades. This surge in intracellular calcium activates a host of downstream enzymes and signaling pathways that can lead to neuronal damage. Studies have demonstrated that PTZ-induced seizures lead to changes in the expression of NMDA receptor subunits. In the early stages of seizure development, levels of the NR1 and NR2A subunits were found to be markedly increased in the cortex, with NR1 also increasing in the hippocampus. Conversely, in the kindled state resulting from repeated PTZ administration, the expression of these subunits decreased in both brain regions, indicating complex, time-dependent neuroplastic changes in the glutamatergic system.
The concentration of glutamate in the synaptic cleft is tightly regulated by the glutamate-glutamine cycle, a metabolic pathway involving both neurons and adjacent glial cells (astrocytes). Pentylenetetrazole has been shown to interfere with key enzymes in this cycle.
Interactions with Other Neurotransmitter Pathways (e.g., Serotonin (B10506), Acetylcholine (B1216132), Noradrenaline)
While the primary mechanism of Pentylenetetrazole is antagonism of the GABA-A receptor complex, its full convulsant effect involves complex interactions with other major neurotransmitter systems. Evidence suggests that biogenic amines play a significant role in the pathophysiological mechanisms of seizures induced by Pentylenetetrazole. nih.gov
Serotonin (5-HT): The serotonergic system appears to exert an inhibitory influence on PTZ-induced seizure activity. nih.gov Studies in zebrafish models have shown that serotonin levels in the brain increase immediately following PTZ-induced seizures. nih.gov The involvement of specific serotonin receptors, such as 5-HT7, has been investigated, although their precise role in modulating neuronal excitability in the context of seizures remains a subject of ongoing research. researchgate.net
Noradrenaline (Norepinephrine): The noradrenergic system is also implicated in the modulation of PTZ-induced seizures. Research indicates that diminishing the influence of norepinephrine (B1679862) in the brain, either by depletion or through blockade of beta-adrenoceptors, enhances seizure activity. Conversely, increasing its influence may suppress seizures, suggesting that norepinephrine acts as an endogenous anticonvulsant. nih.gov
Acetylcholine: Changes in acetylcholine levels have been observed in zebrafish models following PTZ-induced seizures, indicating an interaction between the convulsant and the cholinergic system. nih.gov
Dopamine (B1211576): In contrast to serotonin and norepinephrine, dopamine appears to have little effect in PTZ seizure models. nih.gov However, some studies have noted an increase in dopamine levels in the brain immediately after PTZ-induced seizures. nih.gov
The table below summarizes the observed changes in key neurotransmitter levels following PTZ-induced seizures in a zebrafish model. nih.gov
| Neurotransmitter | Observed Change Post-PTZ Seizure |
| Serotonin (5-HT) | Increased |
| Dopamine (DA) | Increased |
| Acetylcholine | Altered |
| Glutamic Acid | Decreased by Carbamazepine treatment post-seizure |
| GABA | Increased by Fenfluramine treatment post-seizure |
Cellular and Subcellular Mechanisms of Neuronal Hyperexcitability
Pentylenetetrazole induces neuronal hyperexcitability by directly influencing ion channel function, membrane potential, and the processes governing synaptic communication and network organization.
The convulsant action of PTZ is fundamentally linked to its effects on various ion channels, leading to altered membrane potential and excessive neuronal firing. During seizures, significant shifts in ion concentrations occur, disrupting the electrochemical gradients essential for normal neuronal function. frontiersin.org
Calcium (Ca²⁺) Influx: PTZ stimulates a significant influx of Ca²⁺ into presynaptic nerve terminals. nih.gov This influx is a critical event, occurring predominantly through voltage-gated calcium channels and NMDA receptors, which are activated by the widespread membrane depolarization and glutamate release that characterize a seizure. frontiersin.org Studies using Aplysia neurons have demonstrated that external PTZ blocks voltage-dependent Ca²⁺ currents (ICa) and shifts their current-voltage relation. nih.gov This influx is not a secondary effect of increased internal calcium activity but a direct action of PTZ on the plasma membrane. nih.govnih.gov The accumulation of intracellular Ca²⁺ is a key trigger for subsequent cellular processes, including neurotransmitter release and the activation of various signaling cascades that can lead to excitotoxicity. nih.govfrontiersin.org
Sodium (Na⁺) Influx: PTZ also affects sodium channels. In Aplysia neurons, it blocks voltage-dependent Na⁺ currents (INa). nih.gov At a membrane potential of -40 mV, PTZ can induce an inward current carried by Na⁺ ions that is insensitive to tetrodotoxin. nih.gov The influx of Na⁺ contributes to the rapid membrane depolarization that initiates and propagates action potentials. tmc.edu During a seizure, this Na⁺ influx occurs via both voltage-gated and ligand-gated channels. frontiersin.org The resulting accumulation of intracellular Na⁺ is thought to play a role in seizure termination by activating Na⁺-dependent potassium channels and promoting a state of depolarization block where voltage-gated Na⁺ channels become inactivated. frontiersin.org
The table below summarizes the effects of external PTZ application on various ion currents in Aplysia neurons. nih.gov
| Ion Current | Effect of Pentylenetetrazole |
| Voltage-dependent Na⁺ current (INa) | Blocked |
| Voltage-dependent Ca²⁺ current (ICa) | Blocked |
| Delayed rectifier K⁺ current (IK,V) | Blocked |
| Ca²⁺-activated K⁺ current (IK,Ca) | Increased |
| Fast inactivating K⁺ current (IA) | Transiently increased, then depressed |
PTZ-induced epileptiform activity leads to significant alterations in synaptic function and can drive long-term reorganization of neuronal circuits. These changes are believed to contribute to the establishment and persistence of a hyperexcitable state in the brain.
Epileptiform activity induced by PTZ enhances basal synaptic strength. nih.govnih.gov This is associated with changes in quantal parameters, such as an increase in the readily releasable pool of synaptic vesicles and the probability of their release. nih.gov However, this enhancement of basal transmission comes at a cost to certain forms of synaptic plasticity. For instance, a strong reduction in post-tetanic potentiation (PTP), a form of short-term plasticity, is observed following PTZ exposure. nih.gov This impairment is linked to a PTZ-dependent increase in the phosphorylation of synapsin, a protein crucial for modulating the availability of synaptic vesicles. nih.govnih.gov
In the hippocampus, PTZ-induced seizures can cause a delayed impairment of long-term potentiation (LTP), a key cellular mechanism for learning and memory. mdpi.com This weakening of LTP can be caused by disruptions in NMDA receptor signaling. mdpi.com Seizure activity can also lead to structural and functional reorganization of synapses, neurodegeneration, and astrogliosis, which are central to the "neural network hypothesis" of epilepsy. mdpi.com In some models, PTZ kindling exacerbates synaptic damage, evidenced by a decrease in the thickness of the postsynaptic density (PSD) and a reduction in the number of synapses. nih.gov This structural degradation is accompanied by the downregulation of synaptic marker proteins like PSD95 and Synapsin I. nih.gov Such reorganization of inhibitory microcircuits can profoundly alter how neuronal networks process information and control excitability. escholarship.org
Induction of Cellular Stress Responses and Neuropathological Alterations
The intense neuronal activity during PTZ-induced seizures triggers a cascade of cellular stress responses, including oxidative stress and neuroinflammation, which contribute to subsequent neuropathological changes.
A substantial body of evidence indicates that PTZ-induced seizures are associated with a significant imbalance between the production of reactive oxygen species (ROS) and the capacity of the brain's antioxidant defense systems. researchgate.net This state of oxidative stress plays a critical role in the neuronal damage observed in epilepsy models. researchgate.netnih.gov
PTZ administration leads to a marked increase in lipid peroxidation, a key indicator of oxidative damage. researchgate.netnih.gov This is commonly measured by the elevated levels of malondialdehyde (MDA) or thiobarbituric acid-reactive substances (TBARS) in brain tissues such as the cerebrum and cerebellum, as well as in erythrocytes. nih.govnih.gov
Concurrently, the endogenous antioxidant defense system is perturbed. The levels of reduced glutathione (B108866) (GSH), a crucial non-enzymatic antioxidant, are significantly depleted following PTZ administration. researchgate.netnih.govekb.eg The activity of key antioxidant enzymes is also altered. While some studies report decreased activity of enzymes like copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD) and catalase (CAT), others have found increased activity of catalase and glutathione S-transferase (GST), possibly as a compensatory response to the overwhelming oxidative insult. nih.govnih.gov The nuclear factor erythroid 2-related factor (Nrf2)/Heme oxygenase 1 (HO-1) signaling pathway, a critical defense mechanism against oxidative stress, is also implicated in the response to PTZ-induced seizures. frontiersin.org
The table below presents a summary of findings on the effects of PTZ on oxidative stress markers and antioxidant systems from various rat studies.
| Biomarker | Tissue/Cell Type | Effect of Pentylenetetrazole | Reference |
| Malondialdehyde (MDA) / TBARS | Cerebrum, Cerebellum, Liver, Erythrocytes | Increased | nih.govnih.govekb.eg |
| Nitric Oxide (NO) | Brain | Increased | ekb.eg |
| Reduced Glutathione (GSH) | Brain, Liver, Erythrocytes | Decreased | researchgate.netnih.govekb.eg |
| Superoxide Dismutase (SOD) | Liver, Erythrocytes | Decreased | nih.gov |
| Catalase (CAT) | Erythrocytes | Decreased | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Liver | Increased | nih.gov |
| Paraoxonase-1 (PON-1) | Brain | Decreased | ekb.eg |
Neuroinflammation is a key pathological feature that accompanies and contributes to the hyperexcitability in PTZ-induced seizure models. mdpi.comumk.pl The inflammatory process involves the activation of glial cells, particularly microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. mdpi.com
Following PTZ-induced seizures, microglia, the resident immune cells of the brain, become activated. nih.govnih.gov This activation is a hallmark of the neuroinflammatory response. Studies have shown that minocycline, an antibiotic known to inhibit microglial activation, can exert anticonvulsant effects in the PTZ model, highlighting the contribution of these cells to seizure pathology. researchgate.net
Activated glial cells release a variety of pro-inflammatory cytokines that can enhance neuronal excitability and contribute to neuronal death. mdpi.com PTZ administration has been shown to significantly increase the brain levels of key cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.gov These inflammatory markers are known to produce neuronal hyperexcitability, thereby perpetuating the seizure state. mdpi.com In addition to cytokines, PTZ kindling leads to an increase in Glial Fibrillary Acidic Protein (GFAP), indicating the activation of astrocytes, which further contributes to the inflammatory and apoptotic responses in the brain. nih.govmdpi.com This chronic neuroinflammation can trigger and accelerate other pathological alterations in the brain. nih.gov
Mechanisms of Neuronal Injury and Cell Death (e.g., Apoptosis)
Exposure to Pentylenetetrazole (PTZ) in experimental settings is a well-established method for inducing seizure-like activity, which can lead to neuronal injury and cell death. frontiersin.orgnih.gov While there has been some debate about whether these seizures cause transient cellular stress or irreversible death, a growing body of evidence indicates that prolonged and repeated seizure activity induced by PTZ can trigger programmed cell death, or apoptosis, in neurons. frontiersin.orgnih.govnih.gov This process involves a complex cascade of molecular events that ultimately leads to the dismantling of the cell.
One of the primary mechanisms through which Pentylenetetrazole leads to neuronal damage is by inducing an imbalance between excitatory and inhibitory neurotransmission, which results in excessive neuronal activity. frontiersin.orgmdpi.com This excitotoxicity is a key driver of neuronal injury and can initiate apoptotic pathways. researchgate.net Studies have shown that exposure to PTZ results in altered cell morphology, reduced cell viability, and ultimately, cell death in a dose-dependent manner. frontiersin.orgnih.gov
Several key molecular pathways and mediators have been identified in PTZ-induced neuronal apoptosis.
Activation of Apoptotic Proteins: Research has consistently shown that PTZ exposure leads to the activation of key proteins involved in the apoptotic cascade.
Bcl-2 Family Proteins: Apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). researchgate.net In PTZ-induced neuronal injury models, a significant upregulation of the Bax/Bcl-2 ratio is observed. frontiersin.orgimrpress.com This shift in balance towards pro-apoptotic proteins is a critical step in committing the neuron to a path of cell death. frontiersin.org
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. researchgate.net During apoptosis, caspases cleave PARP, rendering it inactive. The presence of cleaved PARP is therefore considered a hallmark of apoptosis. frontiersin.orgresearchgate.net Studies have demonstrated that PTZ treatment significantly increases the levels of cleaved PARP fragments in neuronal cells, confirming the induction of apoptosis. frontiersin.orgnih.gov
Caspases: Caspases are a family of protease enzymes that are central executioners of apoptosis. frontiersin.org In response to PTZ-induced seizures, there is an elevation in the levels of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). frontiersin.orgimrpress.comresearchgate.net Activation of these caspases leads to the degradation of essential cellular proteins and the morphological changes characteristic of apoptosis. researchgate.net
Cellular Stress Pathways: Beyond the direct activation of apoptotic proteins, PTZ-induced seizures also trigger broader cellular stress responses that contribute to neuronal death.
Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum plays a crucial role in protein folding. nih.gov Excessive neuronal firing can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. Research has shown that PTZ-induced seizures increase the expression of ER stress marker proteins such as GRP78 and CHOP. nih.gov Prolonged ER stress is a known trigger for apoptosis. nih.gov
Oxidative Stress and Calcium Influx: PTZ-induced excitotoxicity leads to increased production of reactive oxygen species (ROS) and elevated intracellular calcium levels. frontiersin.org This oxidative stress and calcium overload can cause damage to mitochondria, leading to mitochondrial destabilization and the release of pro-apoptotic factors, further amplifying the cell death cascade. frontiersin.org
The following tables summarize key research findings on the molecular changes observed in neurons following Pentylenetetrazole exposure.
Table 1: Effect of Pentylenetetrazole on Neuronal Cell Viability
| PTZ Concentration | Cell Survival Rate (%) |
| Control | 100 |
| 7.5 mM | 83.06 ± 2.61 |
| 15 mM | 55.69 ± 10.48 |
| 30 mM | 30.68 ± 4.41 |
| 60 mM | 27.99 ± 3.91 |
Data adapted from studies on primary cortical neurons exposed to PTZ for 24 hours. frontiersin.orgnih.gov
Table 2: Changes in Key Apoptotic Markers Following Pentylenetetrazole Treatment
| Protein Marker | Change in Expression/Activity | Primary Role in Apoptosis | Reference |
| Bax/Bcl-2 Ratio | Upregulated | Pro-apoptotic / Anti-apoptotic Balance | frontiersin.orgimrpress.com |
| Cleaved PARP | Upregulated | Hallmark of Caspase Activity | frontiersin.orgnih.gov |
| Caspase-3 | Upregulated | Executioner Caspase | imrpress.comresearchgate.net |
| Caspase-9 | Upregulated | Initiator Caspase | frontiersin.org |
| GRP78 / CHOP | Upregulated | ER Stress Markers | nih.gov |
| p53 | Upregulated | Tumor Suppressor / Apoptosis Regulator | imrpress.com |
Pentylenetetrazole Induced Experimental Models in Neuroscientific Research
Acute Seizure Models for Anticonvulsant Screening
The acute administration of pentylenetetrazole is a well-established method for inducing seizures and serves as a primary screening tool for novel anticonvulsant drugs. uaeu.ac.aenih.gov This model is valued for its simplicity, reproducibility, and its ability to mimic certain types of human generalized seizures, such as myoclonic and absence seizures. meliordiscovery.comresearchgate.net
Behavioral Phenotyping and Seizure Severity Scoring (e.g., Racine's Scale adaptations)
The behavioral manifestations of pentylenetetrazole-induced seizures are systematically categorized and scored to assess seizure severity and the efficacy of anticonvulsant compounds. While the traditional Racine's scale was initially developed for electrical kindling models, its direct application to chemical convulsant models like PTZ has been questioned. nih.govnih.gov Consequently, revised scoring systems have been proposed to more accurately capture the specific behavioral repertoire of PTZ-induced seizures in both rats and mice. nih.govnih.govresearchgate.net
A key observation is that PTZ-induced seizures often begin with non-convulsive behaviors such as behavioral arrest and tremors before progressing to myoclonic jerks and generalized tonic-clonic seizures. nih.gov The traditional Racine scale may not adequately capture this full spectrum of behaviors. nih.gov
Table 1: Adaptations of Racine's Scale for Pentylenetetrazole-Induced Seizures in Rodents
| Stage | Behavioral Manifestations in Rats (Modified) | Behavioral Manifestations in Mice (Revised) |
|---|---|---|
| 0 | No response | No behavioral response |
| 1 | Ear and facial twitching | Immobility, behavioral arrest |
| 2 | Myoclonic body jerks | Head nodding, facial clonus |
| 3 | Clonic forelimb convulsions | Partial limb clonus with or without tail stiffening |
| 4 | Generalized clonic convulsions, turning onto one side | Clonic seizure with rearing and loss of posture |
| 5 | Generalized tonic-clonic seizures with loss of postural control | Generalized tonic-clonic seizure with wild running and/or jumping |
| 6 | - | Tonic extension of all limbs (can be lethal) |
Electrophysiological Recordings and Epileptiform Discharges (e.g., EEG, LFP)
Electrophysiological recordings, such as electroencephalography (EEG) and local field potential (LFP) recordings, are crucial for characterizing the neuronal activity underlying pentylenetetrazole-induced seizures. frontiersin.orgnih.gov These recordings reveal distinct epileptiform discharges that correlate with the behavioral seizure stages. nih.gov
The administration of PTZ induces a progression of abnormal electrical activity in the brain. nih.gov Initial changes may include isolated spikes and sharp waves, which then evolve into polyspike-and-wave complexes as the seizure activity intensifies. nih.goveuropub.co.uk During generalized tonic-clonic seizures, the EEG is often characterized by high-frequency, high-amplitude discharges. europub.co.uk Following the convulsive phase, a period of post-ictal suppression of EEG activity is commonly observed. nih.gov
Studies have shown that in mice, PTZ administration leads to an excess of spikes, multi-spike complexes, and continuous fast activity in the EEG. nih.govresearchgate.net The frequency and amplitude of these discharges on the EEG increase as the behavioral manifestations of the seizures become more severe. nih.gov LFP recordings have also been instrumental in identifying seizure activity, with spiking paroxysmal events being a key indicator. frontiersin.org
Chemical Kindling Models of Chronic Epilepsy and Epileptogenesis
Chemical kindling with pentylenetetrazole is a widely used model to study the development of chronic epilepsy, a process known as epileptogenesis. jove.comnih.gov This model involves the repeated administration of a subconvulsive dose of PTZ, which gradually leads to an increased susceptibility to seizures. jove.comnih.gov
Progression of Seizure Susceptibility and Kindling Stages
The kindling process is characterized by a progressive intensification of seizure activity in response to the same subconvulsive dose of pentylenetetrazole. jove.comnih.gov Initially, the animal may exhibit only mild behavioral changes, such as facial twitching (Stage 1 or 2). mdpi.comresearchgate.net With subsequent PTZ injections, the seizure severity escalates, progressing through stages of myoclonic jerks and forelimb clonus to eventually culminate in generalized tonic-clonic seizures (Stage 4 or 5). mdpi.comresearchgate.netfrontiersin.org
Once an animal is "fully kindled," it will consistently respond to the previously subconvulsive dose of PTZ with a generalized seizure. nih.gov This heightened seizure susceptibility is long-lasting, indicating a permanent alteration in neuronal excitability. nih.gov The progression of kindling is not always linear, with some studies observing bimodal changes in seizure stages during the kindling process. The latency to the onset of seizures often decreases as kindling progresses. jove.com
Methodological Variations in Kindling Protocols and Their Experimental Outcomes
Various methodological approaches to pentylenetetrazole kindling have been developed, each with the potential to influence experimental outcomes. Standard protocols typically involve the administration of a fixed subconvulsive dose of PTZ at regular intervals, such as every other day. frontiersin.orgsci-hub.ru
One notable variation is the "Win-PTZ kindling method," which involves an initial series of PTZ injections followed by a period with no injections, and then a final set of injections. researchgate.netarchepilepsy.org This protocol has been shown to induce a fully kindled state with fewer injections compared to some standard methods. researchgate.netarchepilepsy.org The choice of kindling protocol can impact the rate of kindling development and the stability of the kindled state. sci-hub.ru
Evaluation of Novel Therapeutic Agents and Research Compounds
The pentylenetetrazole kindling model is a valuable tool for the preclinical evaluation of novel therapeutic agents and research compounds for their potential anticonvulsant and antiepileptogenic properties. uaeu.ac.aenih.govnih.gov The model allows for the assessment of a compound's ability to either prevent the development of kindling (antiepileptogenic effect) or to suppress seizures in already kindled animals (anticonvulsant effect). nih.gov
A wide range of compounds have been investigated using this model, from established antiepileptic drugs to novel chemical entities. portico.orgnih.govnih.gov For instance, studies have explored the effects of drugs like phenobarbital, which has been shown to reduce seizure severity in PTZ-kindled rats. nih.gov The model has also been used to investigate the paradoxical anticonvulsant effects of certain compounds, such as cefepime, which demonstrated a reduction in seizure duration and severity in the PTZ test. mdpi.com
Table 2: Examples of Therapeutic Agents and Research Compounds Evaluated in Pentylenetetrazole-Induced Seizure Models
| Compound | Model | Observed Effect |
|---|---|---|
| Diazepam | Acute PTZ-induced seizure | Delayed the onset of myoclonic seizures and tonic hindlimb extension. meliordiscovery.com |
| Phenobarbital | PTZ kindling | Reduced seizure score in kindled rats. nih.gov |
| Valproate | Acute PTZ seizure threshold | Showed less effectiveness in increasing seizure threshold in epileptic mice compared to non-epileptic mice at certain doses. nih.gov |
| Cefepime | Acute PTZ-induced seizure | Decreased the duration and severity of seizures. mdpi.com |
| Carbamazepine | Acute PTZ seizure threshold | Increased the seizure threshold for myoclonic jerks and tonic extension. portico.org |
| Lamotrigine | Acute PTZ seizure threshold | Tested for its effects on seizure threshold in epileptic mice. nih.gov |
| Topiramate | Zebrafish PTZ seizure model | Reduced seizure behavior and neural activity. frontiersin.org |
Diverse Animal Models in Pentylenetetrazole Research
Pentylenetetrazole (PTZ) is a gamma-aminobutyric acid (GABA)-A receptor antagonist extensively used in neuroscientific research to induce seizures in various experimental models. nih.govbepls.commdpi.com These models are instrumental in studying the underlying mechanisms of seizure generation and for the discovery and development of new antiepileptic drugs. nih.govarchepilepsy.org The versatility of PTZ allows for its application across a range of biological systems, from in vitro cellular assays to in vivo studies in rodents and zebrafish. bepls.com
Rodent Models (Mice, Rats)
Rodent models, particularly mice and rats, are foundational in epilepsy research and have been widely used in conjunction with PTZ for decades. meliordiscovery.combenthamdirect.com PTZ administration in rodents can induce a spectrum of seizure behaviors, from myoclonic jerks to generalized tonic-clonic seizures, which are categorized using scoring systems like a revised Racine scale. meliordiscovery.comresearchgate.net The seizure response can be influenced by factors such as the animal's age, strain, and sex, as well as physiological stressors. nih.govnih.gov
Two primary PTZ-based rodent models are the acute seizure model and the chemical kindling model. nih.gov
Acute Model: A single administration of PTZ is used to induce seizures. This model is often employed for the rapid screening of potential anticonvulsant compounds. meliordiscovery.com Researchers typically measure endpoints such as the latency to the first seizure and the severity of the seizure. meliordiscovery.comyoutube.com
Kindling Model: This model involves the repeated administration of a subconvulsive amount of PTZ over time. nih.gov This process gradually lowers the seizure threshold, eventually leading to the animal experiencing severe, generalized seizures even with a low amount of the chemical. nih.gov The kindling model is considered to be more representative of chronic epilepsy, as it induces long-lasting changes in neuronal excitability and brain structure. nih.govfrontiersin.org
Research using these models has provided significant insights into the neurochemical and structural changes associated with seizures. For instance, studies have shown that PTZ-induced kindling is associated with alterations in GABAergic and glutamatergic neurotransmission, changes in brain-derived neurotrophic factor (BDNF) levels, and increased expression of proteins like c-Fos in brain regions such as the hippocampus. nih.govresearchgate.netplos.org Furthermore, these models have been used to investigate seizure-induced neuronal damage and cognitive impairments. nih.govmdpi.com While a single PTZ-induced seizure may not cause significant neuronal loss, it can lead to ultrastructural changes in neurons and glial cells. mdpi.com
Table 1: Key Research Findings in PTZ Rodent Models
| Finding Category | Observation | Animal Model |
|---|---|---|
| Neurochemical Changes | PTZ inhibits GABA levels in the hippocampus and cortex. plos.org | Mice |
| Seizures after kindling are associated with increased expression of brain p53. nih.gov | Rats | |
| Behavioral Effects | Middle-aged rats show higher resistance to developing kindling compared to younger rats. nih.gov | Rats |
| Seizure severity increases with repeated PTZ injections in a kindling protocol. nih.gov | Mice | |
| Structural & Cellular Changes | A single seizure episode in young rats can lead to moderate neuronal loss in the CA1, CA3, and hilus regions of the hippocampus a month later. mdpi.com | Rats |
| Repetitive seizures promote aberrant axonal branch formation (mossy fiber sprouting) in the hippocampus. nih.gov | Mice | |
| PTZ-induced seizures increase c-Fos expression in the dentate gyrus, CA1, and CA3 regions of the hippocampus. plos.org | Mice |
Zebrafish Models (Larval and Adult)
Zebrafish (Danio rerio) have become a valuable model organism in neuroscience due to their genetic tractability, rapid development, and optical transparency during the larval stage. mdpi.comfrontiersin.org Both larval and adult zebrafish are used in PTZ-induced seizure research, each offering distinct advantages. frontiersin.org Exposure of zebrafish to PTZ in their water induces a sequence of well-defined, seizure-like behaviors, including increased locomotor activity, rapid circling, and clonus-like convulsions, which can be quantified to assess seizure severity. plos.orgnih.gov
Larval Zebrafish: The small size and rapid development of zebrafish larvae make them ideal for high-throughput screening of potential anticonvulsant compounds. plos.orgnih.gov Larvae can be placed in multi-well plates, allowing for the simultaneous testing of numerous substances. mdpi.com Researchers can monitor both behavioral and electrophysiological responses to PTZ. nih.govplos.org Extracellular recordings from the larval brain reveal epileptiform activity, such as ictal and interictal-like discharges, that are analogous to those seen in rodent models. nih.govplos.org Furthermore, the transparency of the larvae allows for in vivo imaging of neural activity and gene expression, such as c-fos, in response to seizures. nih.gov
Adult Zebrafish: While larvae are used for large-scale screening, adult zebrafish offer a model with a more developed and complex central nervous system, including a fully formed blood-brain barrier. mdpi.complos.org This makes the adult model potentially more translatable to mammalian physiology. frontiersin.orgsemanticscholar.org Studies in adult zebrafish have provided detailed characterizations of the behavioral profiles of PTZ-induced seizures and have demonstrated that seizure induction leads to increased neurogenesis in specific brain regions, similar to responses observed in the mammalian brain. frontiersin.orgplos.org
The zebrafish PTZ model has been validated by showing that established antiepileptic drugs can suppress seizure behaviors and abnormal electrographic activity. nih.govplos.org The model reliably distinguishes between compounds with different mechanisms of action, showing a good correlation with data from rodent PTZ tests. plos.org
Table 2: Comparative Findings in PTZ Zebrafish Models
| Feature | Larval Zebrafish | Adult Zebrafish |
|---|---|---|
| Primary Use | High-throughput screening for anticonvulsant compounds. plos.orgresearchgate.net | Detailed behavioral characterization and studies involving a mature central nervous system. plos.org |
| Key Advantage | Small size, rapid development, optical transparency for imaging. frontiersin.orgbiorxiv.org | Fully developed brain and blood-brain barrier, broader behavioral repertoire. mdpi.complos.org |
| Observed Seizure Phenotype | Increased locomotor activity, seizure-like behavior, and epileptiform electrographic activity. plos.org | Stereotyped behavioral changes including rapid circling and clonus-like convulsions. plos.org |
| Molecular Findings | Upregulation of c-fos expression in the central nervous system. nih.gov | Increased cellular proliferation and neurogenesis in the dorsal telencephalon post-seizure. frontiersin.org |
| Electrophysiology | Ictal and interictal-like electrographic discharges recorded from the optic tectum. nih.gov | Electrophysiological seizure development has been characterized. frontiersin.org |
In vitro Cellular Models for Mechanistic Dissection (e.g., Neuroblastoma cell lines, brain slices)
In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of action of compounds like PTZ, free from the systemic complexities of a whole organism. nih.govdergipark.org.tr These models include primary neuronal cultures, brain slices, and immortalized cell lines like the human neuroblastoma SH-SY5Y line. dergipark.org.trnih.govnih.gov
Brain Slices: Hippocampal brain slices from rodents are a widely used ex vivo model. nih.gov These preparations maintain the local synaptic circuitry of the hippocampus, a brain region critically involved in many forms of epilepsy. Application of PTZ to these slices can induce epileptiform activity, such as paroxysmal depolarization shifts (PDS), which are cellular correlates of a seizure. nih.govnih.gov This model allows for detailed electrophysiological studies on how PTZ alters synaptic transmission, neuronal excitability, and plasticity. nih.govnih.gov For example, research has shown that PTZ can enhance basal synaptic strength and alter short-term plasticity, potentially through mechanisms involving the phosphorylation of synaptic proteins like synapsin. nih.gov
Cellular Models: Human neuroblastoma cell lines, such as SH-SY5Y, offer a scalable and homogenous system to investigate the neurotoxic and cellular stress pathways affected by PTZ. researchgate.netdergipark.org.tr Studies using these cells have explored how PTZ induces neurotoxicity, apoptosis (programmed cell death), and oxidative stress. researchgate.netdergipark.org.trnih.gov Researchers can measure various biomarkers, including reactive oxygen species, caspase activity (an indicator of apoptosis), and changes in the levels of antioxidant enzymes. dergipark.org.trfrontiersin.org These models are valuable for screening compounds for neuroprotective effects against PTZ-induced cellular damage and for investigating the signaling pathways involved. researchgate.netfrontiersin.org For instance, studies have demonstrated that PTZ treatment can lead to increased oxidant status and apoptosis in SH-SY5Y cells. researchgate.netnih.gov
Table 3: Research Applications of In Vitro PTZ Models
| Model Type | Key Application | Example Research Finding |
|---|---|---|
| Hippocampal Slices | Studying effects on synaptic circuits and electrophysiology. nih.gov | Repeated PTZ application induces periodic paroxysmal depolarization shifts (PDS) in CA3 neurons. nih.gov |
| Investigating changes in synaptic plasticity. nih.gov | PTZ enhances basal synaptic strength and reduces post-tetanic potentiation. nih.gov | |
| Neuroblastoma Cells (SH-SY5Y) | Screening for neuroprotective compounds. researchgate.netfrontiersin.org | PTZ induces neurotoxicity and apoptosis, which can be modulated by other compounds. researchgate.netnih.gov |
| Investigating cellular stress pathways. dergipark.org.tr | PTZ increases total oxidant status and levels of inflammatory cytokines like TNF-α and IL-6. dergipark.org.tr | |
| Elucidating molecular mechanisms. frontiersin.org | PTZ-induced epileptogenesis is associated with increased Ca2+ release, reactive oxygen species, and caspase levels. frontiersin.org |
Neurochemical, Molecular, and Genetic Correlates in Pentylenetetrazole Research
Biochemical Alterations in Brain Regions
The administration of PTZ instigates significant biochemical changes in various brain regions, particularly affecting neurotransmitter balance and inducing oxidative and inflammatory responses.
Changes in Amino Acid Neurotransmitter Levels and Related Enzyme Activities
A primary effect of PTZ is the disruption of the delicate balance between excitatory and inhibitory neurotransmission nih.govekb.eg. Studies consistently show that PTZ treatment alters the levels of key amino acid neurotransmitters.
Research indicates that PTZ-induced seizures lead to an increase in the brain levels of excitatory amino acids, such as glutamate (B1630785) and aspartic acid, while concurrently decreasing the levels of inhibitory amino acids like γ-aminobutyric acid (GABA) and glycine ekb.eg. For instance, one study observed that PTZ treatment increased glutamine levels in all brain areas analyzed, including the prefrontal cortex, hippocampus, and striatum. The same study noted elevations in aspartate and taurine in specific cortical and hippocampal areas researchgate.net. This shift towards excitation is a hallmark of the neurochemical environment that facilitates seizure activity.
However, the metabolic effects can be complex. When co-administered with [15N]leucine as a tracer, PTZ treatment was found to decrease forebrain concentrations of glutamate and aspartate, suggesting a diminished transamination of leucine to glutamate nih.gov. This may indicate a compensatory mechanism to manage the excess glutamate released during convulsive activity nih.gov.
| Amino Acid Neurotransmitter | Effect of Pentylenetetrazole | Brain Region(s) Affected |
|---|---|---|
| Glutamate | Increased | General Brain Tissue ekb.eg |
| Aspartate | Increased | General Brain Tissue ekb.eg, Prefrontal and Parieto-temporal Cortex researchgate.net |
| GABA (γ-aminobutyric acid) | Decreased | General Brain Tissue ekb.eg |
| Glycine | Decreased | General Brain Tissue ekb.eg |
| Glutamine | Increased | Prefrontal Cortex, Parieto-temporal Cortex, Striatum, Hippocampus, Brain Stem researchgate.net |
| Taurine | Increased | Parieto-temporal Cortex, Hippocampus researchgate.net |
Biomarkers of Oxidative Stress and Inflammation
Beyond altering neurotransmitter levels, PTZ-induced seizures trigger significant oxidative stress and neuroinflammation mdpi.com. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.
Studies have documented a marked increase in biomarkers of oxidative stress in brain tissue following PTZ administration. These include elevated levels of malondialdehyde (MDA), a product of lipid peroxidation, as well as increased concentrations of hydrogen peroxide and nitrite mdpi.comresearchgate.netnih.gov. Concurrently, a decline in the brain's antioxidant capacity is observed, with decreased levels of reduced glutathione (B108866) (GSH) and lower total antioxidant capacity (TAC) ekb.egresearchgate.netnih.gov.
The inflammatory response is another critical component of PTZ-induced pathology. Seizures lead to the activation of glial cells (astrocytes and microglia), which in turn release pro-inflammatory cytokines nih.gov. Research has shown increased expression of inflammatory markers such as glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1) frontiersin.org. Furthermore, levels of inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are significantly elevated in the brain after PTZ exposure nih.govfrontiersin.org. This inflammatory cascade can enhance neuronal excitability and contribute to neuronal damage nih.gov.
| Biomarker Category | Specific Marker | Effect of Pentylenetetrazole |
|---|---|---|
| Oxidative Stress | Malondialdehyde (MDA) | Increased researchgate.netnih.gov |
| Reduced Glutathione (GSH) | Decreased ekb.egresearchgate.net | |
| Total Antioxidant Capacity (TAC) | Decreased nih.gov | |
| Inflammation | IL-1β | Increased frontiersin.org |
| IL-6 | Increased nih.gov | |
| TNF-α | Increased nih.gov | |
| GFAP / Iba1 | Increased frontiersin.org |
Molecular Changes at Receptor and Protein Levels
The biochemical alterations induced by PTZ are underpinned by changes at the molecular level, affecting neurotransmitter receptors, stress-related proteins, and cellular transporters.
Receptor Density and Sensitivity Modifications (e.g., GABAA, NMDA, Kainate, Adenosine (B11128) Receptors)
PTZ and the resulting seizures profoundly impact the density and function of several key neurotransmitter receptors.
NMDA Receptors : In contrast to the inhibitory system, the excitatory glutamate system is upregulated. PTZ-induced kindling results in a significant increase in the density of N-Methyl-D-aspartate (NMDA) receptors in the hippocampus and cortex nih.govnih.gov. This upregulation contributes to the state of heightened neuronal excitability and is a key factor in the maintenance of the kindled state nih.gov.
Kainate Receptors : Another type of ionotropic glutamate receptor, the kainate receptor, shows a general decrease in density in various brain regions of PTZ-treated animals nih.gov. Antagonists for kainate receptors have been shown to be effective against the tonic components of PTZ-induced seizures nih.gov.
Adenosine Receptors : Adenosine is an endogenous neuromodulator with anticonvulsant properties, primarily acting through the A1 adenosine receptor. PTZ-induced seizures can lead to a decrease in A1 receptor binding sites in the amygdala and the CA1 region of the hippocampus nih.gov. The anticonvulsant effects of adenosine are mediated by the stimulation of these A1 receptors nih.govresearchgate.net.
Expression of Stress-Related Proteins (e.g., Heat Shock Proteins)
The cellular stress caused by seizures induces the expression of protective proteins, notably heat shock proteins (HSPs). Repeated PTZ injections lead to an increased expression of HSPs mdpi.com. Specifically, altered expression of Heat Shock Protein 27 (HSP-27) has been observed in astrocytes affected by seizures in the PTZ model nih.gov. This response highlights glial impairment and is part of the brain's endogenous mechanism to cope with cellular stress and protein damage induced by seizure activity nih.gov.
Involvement of Transporters (e.g., OCTN1/SLC22A4)
Recent research has implicated specific cellular transporters in the response to PTZ. The organic cation transporter novel type 1 (OCTN1), encoded by the gene SLC22A4, is one such transporter wikipedia.org. OCTN1 is expressed in brain neurons and is responsible for transporting compounds like the antioxidant ergothioneine nih.govnih.gov. Studies using mice genetically deficient in the octn1 gene have shown that these animals exhibit lower seizure severity and higher survival rates in PTZ seizure models nih.govnih.gov. This suggests that OCTN1 may play a role in positively regulating or facilitating PTZ-induced seizures, though the exact mechanism is not fully understood and does not appear to involve changes in PTZ pharmacokinetics or GABA receptor function nih.gov.
Gene Expression Profiling and Transcriptomic Studies
Gene expression profiling and transcriptomic analyses have become crucial in understanding the molecular changes that occur in the brain following seizures induced by Pentylenetetrazole. These studies provide a broad overview of the genetic landscape, revealing which genes are activated or suppressed. Transcriptomic analysis of the hippocampus in animal models has identified numerous differentially expressed genes (DEGs) in response to Pentylenetetrazole-induced seizures. nih.gov These genes are often linked to critical neuronal functions such as apoptosis, neurogenesis, neuronal projections, and the regulation of neurotransmitters. nih.gov The use of RNA sequencing (RNA-seq) allows for a comprehensive examination of the entire transcriptome, offering insights into the complex genetic networks affected by seizure activity.
The kindling model, which involves repeated administration of subconvulsive doses of Pentylenetetrazole, is frequently used to study the pathophysiology of epilepsy and identify related genes. nih.gov This model helps in elucidating the progressive nature of epilepsy-related genetic alterations. Gene cluster analysis of the DEGs found in these models has pointed towards significant changes in pathways associated with neuronal death and survival, highlighting the profound impact of seizures on cellular homeostasis in the brain. nih.gov
Table 1: Differentially Expressed Genes in Pentylenetetrazole-Kindled Models
| Functional Gene Cluster | Associated Processes | Reference |
| Neuronal Apoptosis | Programmed cell death of neurons | nih.gov |
| Neurogenesis | Formation of new neurons | nih.gov |
| Neuronal Projections | Growth and guidance of axons and dendrites | nih.gov |
| Neurotransmitter Regulation | Synthesis, release, and uptake of neurotransmitters | nih.gov |
Immediate Early Gene Responses (e.g., c-fos)
Immediate early genes (IEGs) are among the first genes to be expressed in response to neuronal stimulation, including seizures. They are considered markers of neuronal activity. frontiersin.org In the context of Pentylenetetrazole-induced seizures, the expression of several IEGs, such as c-fos, c-jun, and NGFI-A, is significantly modulated in the hippocampus. nih.gov
Research has shown that following a single injection of Pentylenetetrazole, the transcription of c-fos increases within 15 minutes. nih.gov By the 6-hour mark, the transcription for all three IEGs (c-fos, c-jun, and NGFI-A) is elevated. nih.gov This response is transient, with gene transcription levels returning to baseline by 48 hours after the treatment. nih.gov The induction of c-fos mRNA and its protein product, Fos, has been observed in various brain regions, including the hippocampus, amygdala, and cerebral cortex, indicating widespread neuronal activation during a seizure. nih.gov This stimulus-specific expression highlights the direct impact of the seizure on gene regulation within these critical brain areas. nih.gov The upregulation of c-Fos protein expression is notable in hippocampal pyramidal neurons and dentate gyrus granule cells following generalized seizures. academax.com
Genes Related to Inflammation and Apoptosis
Pentylenetetrazole-induced seizures are associated with significant changes in the expression of genes involved in inflammation and apoptosis (programmed cell death). Seizure activity can trigger inflammatory pathways and oxidative stress, leading to neuronal damage. nih.govimrpress.com
Studies have demonstrated that Pentylenetetrazole administration leads to an increase in pro-inflammatory and pro-apoptotic markers in hippocampal tissues. imrpress.com Key genes and proteins that are upregulated include Interleukin-6 (IL-6), a cytokine involved in inflammation, and Nuclear Factor-kappa B (NF-kB), a transcription factor that regulates the expression of many inflammatory genes. imrpress.comnih.gov Concurrently, there is an increase in the expression of pro-apoptotic factors like caspase-3 and p53. imrpress.com Conversely, the expression of anti-apoptotic genes, such as Bcl-2, is reduced. imrpress.com These changes indicate a shift in the cellular balance towards inflammation and cell death in response to seizure-induced stress. The activation of these genetic pathways underscores the molecular mechanisms that may contribute to the brain damage observed in chronic epilepsy. nih.gov
Systems-Level Metabolic Investigations
Metabolomics and Pharmacometabolomics in Experimental Seizure Models
Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a functional readout of the cellular state. In the context of Pentylenetetrazole-induced seizure models, metabolomic approaches have been employed to understand the metabolic alterations that occur in the brain. nih.govresearchgate.net Using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy, researchers can analyze brain extracts to identify distinct metabolic profiles in different regions such as the cerebellum, hippocampus, brain stem, and prefrontal cortex. nih.gov
Following Pentylenetetrazole-induced seizures, significant changes are observed in the levels of several key metabolites. In the hippocampus of kindled animals, altered metabolites include lactate, succinate, GABA, N-acetylaspartate (NAA), choline, and taurine. nih.gov The cerebellum also shows changes in lactate, myo-inositol, choline, GABA, creatine, succinate, phosphocholine, and glycerophosphocholine (GPC). nih.gov These metabolic shifts suggest an increase in energy demand, an imbalance in neurotransmitter systems, and potential neuronal loss or gliosis. nih.gov Dynamic metabolomic studies of plasma and urine also reflect these central nervous system changes, showing alterations in glucose, lactate, glutamate, and amino acid metabolism, which correlate with the progression of seizures. nih.gov
Pharmacometabolomics combines metabolic profiling with pharmacology to study how drugs affect metabolic pathways. In zebrafish models of Pentylenetetrazole-induced seizures, this approach has been used to investigate the effects of anticonvulsant compounds. mdpi.com By analyzing whole-body metabolites, studies can reveal the modes of action of antiepileptic drugs and identify metabolic signatures associated with their efficacy. For instance, the convulsant Pentylenetetrazole acutely reduces the levels of most metabolites, including important neurotransmitters like acetylcholine (B1216132) and serotonin (B10506). mdpi.com
Lipidomics and Proteomics in Response to Pentylenetetrazole
While specific lipidomics and proteomics studies focusing solely on Pentylenetetrazole-d6 are not extensively documented, the principles of these omics sciences are applied to understand the broader molecular landscape of epilepsy models. Lipidomics involves the comprehensive analysis of lipids, which are crucial for cell structure, signaling, and energy storage. Aberrations in lipid metabolism are linked to various neurological disorders. mdpi.com Proteomics focuses on the large-scale study of proteins, their structures, and functions. Both fields offer the potential to uncover biomarkers and therapeutic targets in seizure disorders.
In the context of metabolic investigations, proteomics can be used to quantify key proteins involved in metabolic pathways. lipidomics.at For example, targeted proteomics can monitor the expression levels of enzymes and transcription factors that regulate cellular metabolism in response to a stressor like Pentylenetetrazole. Integrating lipidomics and proteomics data can provide a more complete picture of the molecular changes occurring during seizures, linking dysregulated proteins and lipids to specific metabolic pathways. mdpi.com This systems-level approach is valuable for understanding the complex interplay between different molecular components in the pathophysiology of epilepsy.
Table 2: Key Metabolite Changes in PTZ-Kindled Rat Brain Regions
| Brain Region | Metabolites with Altered Levels | Implied Pathophysiology | Reference |
| Hippocampus | Lactate, Succinate, GABA, NAA, Choline, Taurine | Increased energy demand, altered neurotransmitter balance, neuronal loss | nih.gov |
| Cerebellum | Lactate, Myo-inositol, Choline, GABA, Creatine, Succinate, Phosphocholine, GPC | Increased energy demand, altered neurotransmitter balance, gliosis | nih.gov |
Advanced Research Methodologies and Future Directions in Pentylenetetrazole D6 Studies
Computational Approaches and In Silico Modeling in Drug Discovery
Computational methods are indispensable for accelerating the discovery of novel antiepileptic drug candidates by predicting molecular interactions and guiding synthetic efforts.
Molecular Docking Studies with Target Receptors (e.g., GABAA receptor)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. For PTZ and its analogs, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory synaptic transmission in the central nervous system. nih.gov Dysfunction in GABAergic transmission is a key factor in the pathophysiology of epilepsy. nih.gov
Docking studies simulate the interaction of potential anticonvulsant compounds at various binding sites on the GABA-A receptor, such as the benzodiazepine (B76468) binding site located at the interface of the α1 and γ2 subunits. nih.govmdpi.com These simulations help identify crucial interactions, like π-π stacking and hydrogen bonding, that contribute to binding affinity. nih.gov For instance, studies on novel quinazoline (B50416) derivatives and isoindoline (B1297411) esters have used molecular docking to predict their binding energies and interaction profiles with the GABA-A receptor, successfully identifying candidates with high affinity for further in vivo testing in PTZ-induced seizure models. nih.govmdpi.comnih.gov
| Compound Class | Target Receptor/Site | Key Finding from Docking Studies |
|---|---|---|
| Isoindoline Esters | GABA-A (Benzodiazepine site) | Aromatic amino acid derivatives showed superior predicted affinity due to π-π stacking interactions. nih.gov |
| Quinazoline Derivatives | GABA-A | Identified compounds with high affinity, guiding selection for anticonvulsant screening. mdpi.com |
| Homoisoflavanones | GABA-A (GABRB3 active site) | Favorable binding energy and hydrogen bond interactions confirmed effective receptor modulation. ijpsr.com |
Structure-Activity Relationship (SAR) Analysis for Novel Antiepileptic Candidates
Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. youtube.com By systematically modifying a lead compound, such as the PTZ scaffold, researchers can identify the chemical moieties responsible for its anticonvulsant effects.
For example, SAR studies on aryl semicarbazones revealed that specific substitutions on the aryl ring significantly impact anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov It was found that a 4-fluorophenyl substitution resulted in the most potent compounds. nih.gov Similarly, quantitative SAR (QSAR) studies on terpene derivatives have identified that carvone (B1668592) and verbenone (B1202108) cores, along with carbonyl and hydroxy group substitutions, enhance and prolong antiseizure action in PTZ models. researchgate.net These analyses provide a predictive framework that can be utilized to design novel derivatives with improved efficacy.
| Compound Series | Structural Feature Studied | Impact on Anticonvulsant Activity |
|---|---|---|
| Aryl Semicarbazones | Substituents on the primary aryl group | Order of activity was generally 4-F > 2-Br = 3-Br = 4-Cl > 4-CH3. nih.gov |
| Terpene Derivatives | Molecular core and functional groups | Carvone/verbenone cores and carbonyl/hydroxy groups enhanced antiseizure action. researchgate.net |
| Organic Solvents | Presence of a benzene (B151609) ring | A benzene ring, alone or with alkyl groups, was necessary for anticonvulsant effect against PTZ. nih.gov |
Integration of Multi-Modal Experimental Techniques
To gain a comprehensive understanding of seizure pathophysiology and the effects of potential therapeutics, researchers are increasingly integrating multiple experimental modalities. This approach allows for the correlation of data across different biological levels, from molecular changes to whole-organism behavior. elsevierpure.combiorxiv.org
Combined Behavioral, Electrophysiological, and Biochemical Assessments
A multi-pronged approach is crucial for characterizing seizure models and evaluating anticonvulsant efficacy. mdpi.com In studies using the PTZ model, this typically involves:
Electrophysiological Assessments: Recording brain activity using techniques like electroencephalography (EEG) in rodents or local field potential (LFP) recordings in zebrafish larvae. mdpi.com This allows for the direct measurement of epileptiform brain discharges and the objective evaluation of a compound's ability to suppress them. mdpi.com
Biochemical Assessments: Measuring changes in neurotransmitter levels (e.g., GABA, glutamate), oxidative stress markers (e.g., malondialdehyde), and antioxidant enzyme activity in brain tissue. nih.govmdpi.com These analyses help elucidate the molecular mechanisms underlying seizure induction and the neuroprotective effects of test compounds. nih.govmdpi.com
This combined methodology provides a more complete picture, linking molecular and cellular events to electrophysiological patterns and observable behaviors. mdpi.comnih.govnih.gov
Optogenetic and Chemogenetic Modulations in PTZ Models
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations. ucl.ac.uknih.gov These tools have revolutionized the study of neural circuits involved in seizure generation and propagation. nih.gov
Optogenetics uses light-sensitive proteins (opsins) to excite or inhibit neurons with high temporal precision. ucl.ac.uk In the context of epilepsy research, this allows scientists to activate or silence specific cell types within a seizure network to determine their role in seizure dynamics. nih.gov
Chemogenetics utilizes engineered receptors, often called DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), that respond only to specific synthetic ligands. ucl.ac.ukexlibrisgroup.com This enables longer-lasting, non-invasive modulation of neuronal activity. exlibrisgroup.com
These methods can be applied in PTZ models to dissect the circuitry hijacked during seizures. nih.gov For example, by selectively inhibiting principal neurons or activating inhibitory interneurons in a specific brain region, researchers can test whether that manipulation is sufficient to suppress PTZ-induced seizure activity. nih.gov This provides causal evidence for the role of specific circuits and offers potential targets for novel therapeutic interventions. nih.gov
Development of Novel Research Tools and Probes Using Pentylenetetrazole-d6
While the biological activity of PTZ-d6 is equivalent to its non-deuterated counterpart, the presence of deuterium (B1214612) atoms makes it a valuable tool for specific analytical applications. Deuterium, a stable, non-radioactive isotope of hydrogen, can be used as a tracer in metabolic studies and as an internal standard in quantitative mass spectrometry. simsonpharma.com
The primary application of this compound is as an internal standard for quantifying the concentration of PTZ in biological samples (e.g., plasma, brain tissue) using methods like liquid chromatography-mass spectrometry (LC-MS). Because PTZ-d6 is chemically identical to PTZ, it behaves similarly during sample extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. This ensures accurate and precise quantification of the parent compound.
Furthermore, deuterated compounds are increasingly used in Deuterium Metabolic Imaging (DMI), an emerging NMR-based technique to trace metabolic pathways in vivo. nih.govnih.gov While not yet a common application for PTZ-d6, the principle allows for tracing the fate of deuterated molecules in the body. nih.gov The development of probes using PTZ-d6 could facilitate advanced pharmacokinetic studies, helping to understand its absorption, distribution, metabolism, and excretion with high precision, thereby refining its use as a consistent tool in preclinical seizure modeling. simsonpharma.com
Preclinical Validation for Drug Discovery and Basic Neurobiology
This compound (PTZ-d6) serves a critical role in advanced research methodologies, not as a therapeutic agent itself, but as an indispensable analytical tool. Its utility is most pronounced in preclinical studies where precise quantification of its non-deuterated counterpart, Pentylenetetrazole (PTZ), is essential. As a deuterated internal standard, PTZ-d6 is chemically identical to PTZ but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This property allows it to be distinguished from the unlabeled compound in mass spectrometry-based analyses, ensuring highly accurate and reproducible measurements of PTZ concentrations in complex biological samples. This precision is fundamental for validating animal models of epilepsy and investigating the mechanisms of epileptogenesis. nih.gov
Assessing Antiepileptic Efficacy in Pharmacoresistant Models
Pharmacoresistant epilepsy, where seizures are uncontrolled by current medications, represents a significant challenge in neurology. nih.gov Preclinical research relies on animal models that mimic this condition to test the efficacy of novel antiepileptic drugs (AEDs). nih.govnih.gov The chemical convulsant Pentylenetetrazole is frequently used to induce seizures in these models. bepls.comuaeu.ac.ae The validation of these models and the accurate assessment of a new drug's efficacy depend critically on the precise administration and subsequent measurement of PTZ.
In these studies, PTZ-d6 is introduced into biological samples (such as plasma or brain tissue homogenates) at a known concentration. During analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the signal from the non-deuterated PTZ is normalized to the signal of the PTZ-d6 internal standard. This process corrects for any variability that might occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument sensitivity. By ensuring the accurate quantification of PTZ levels that induce a pharmacoresistant state, researchers can confidently assess whether a new AED can effectively raise the seizure threshold. researchgate.net
Table 1: Illustrative Use of this compound for Quantifying PTZ in a Pharmacoresistant Model Study This table represents hypothetical data to illustrate the role of an internal standard.
| Sample ID | PTZ Peak Area (Analyte) | PTZ-d6 Peak Area (Internal Standard) | Calculated PTZ Concentration (ng/mL) | Treatment Group | Seizure Score |
|---|---|---|---|---|---|
| PRM-01 | 85,240 | 101,500 | 84.0 | Vehicle Control | 5 |
| PRM-02 | 89,300 | 102,100 | 87.5 | Vehicle Control | 5 |
| PRM-03 | 86,550 | 99,800 | 86.7 | Vehicle Control | 4 |
| AED-Test-01 | 88,100 | 100,900 | 87.3 | Test AED | 2 |
| AED-Test-02 | 84,900 | 101,200 | 83.9 | Test AED | 3 |
Understanding Epileptogenesis and Neuroprotective Strategies
Epileptogenesis is the complex process by which a normal brain develops epilepsy, involving a cascade of molecular and cellular changes. nih.gov Animal models, particularly those using repeated, low-dose administration of PTZ in a "kindling" protocol, are vital for studying these changes. nih.govmdpi.com Understanding the precise relationship between the concentration of the convulsant agent (PTZ) and the progression of epileptogenic changes is crucial for identifying potential neuroprotective strategies. nih.govnih.gov
The use of this compound is key to achieving the analytical precision required for these sensitive studies. By enabling accurate pharmacokinetic analyses, PTZ-d6 helps researchers determine the exact concentration and clearance rate of PTZ in the brain over time. This allows for a direct correlation between the neurochemical stimulus and downstream effects, such as altered gene expression, neuroinflammation, and neuronal damage. nih.gov When testing a potential neuroprotective agent, researchers can use PTZ-d6 to confirm that any observed protective effects are not simply due to altered PTZ metabolism. This ensures that the therapeutic strategy is genuinely mitigating the epileptogenic process itself.
Table 2: Example Pharmacokinetic Data Determined Using this compound as an Internal Standard This table represents hypothetical data to demonstrate the application in pharmacokinetic analysis.
| Time Point (Post-PTZ Administration) | Mean Plasma PTZ Concentration (ng/mL) (Vehicle Group) | Mean Plasma PTZ Concentration (ng/mL) (Neuroprotective Agent Group) |
|---|---|---|
| 15 minutes | 95.2 | 94.8 |
| 30 minutes | 78.5 | 79.1 |
| 1 hour | 55.1 | 54.5 |
| 2 hours | 28.9 | 29.3 |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Pentylenetetrazole-d6?
- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl or cyclic groups) via catalytic exchange or deuterated precursor routes. Characterization requires gas chromatography (GC) for purity validation (>95% as per current standards) and nuclear magnetic resonance (NMR) for structural confirmation of deuterium placement. Mass spectrometry (MS) is critical for verifying isotopic enrichment and molecular weight (144.21 g/mol) .
Q. How is this compound applied in preclinical seizure models?
- Methodological Answer : PTZ-d6 is used as an internal standard in pharmacokinetic studies of non-deuterated PTZ, a common chemoconvulsant. Researchers administer PTZ-d6 intravenously or intraperitoneally in rodent models, followed by LC-MS/MS analysis of plasma/brain tissue to quantify parent drug and metabolites. Key parameters include dose proportionality (e.g., 40–100 mg/kg in mice) and temporal sampling to establish clearance rates .
Q. What storage and handling protocols ensure this compound stability?
- Methodological Answer : Store at +4°C in airtight, light-protected containers to prevent isotopic exchange or degradation. For experimental use, prepare fresh solutions in deuterium-compatible solvents (e.g., saline with <0.1% DMSO) to avoid hydrogen-deuterium back-exchange. Stability under these conditions should be validated via repeated GC-MS analysis over 72 hours .
Advanced Research Questions
Q. How does deuterium labeling impact the metabolic stability and pharmacokinetics of this compound compared to non-deuterated PTZ?
- Methodological Answer : Deuterium substitution at metabolically vulnerable sites (e.g., methyl groups) can reduce CYP450-mediated oxidation via the isotope effect , prolonging half-life. Comparative studies require parallel LC-MS/MS quantification of both compounds in matched biological matrices. For example, PTZ-d6 may show 1.5–2x higher AUC in rodent plasma due to slowed hepatic clearance .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how are they resolved?
- Methodological Answer : Matrix effects (e.g., ion suppression in plasma) are mitigated using stable isotope dilution assays (SIDA) with PTZ-d6 as the internal standard. Solid-phase extraction (SPE) with deuterated solvents improves recovery rates (>85%). Method validation must include limits of detection (LOD < 1 ng/mL) and precision (CV < 15% at LOQ) .
Q. How can researchers reconcile contradictory data on PTZ-d6’s convulsant potency across different animal models?
- Methodological Answer : Discrepancies often stem from strain-specific CYP450 expression (e.g., Sprague-Dawley vs. Wistar rats) or route-dependent bioavailability. A meta-analysis framework should standardize variables:
- Dose normalization by body surface area.
- Temporal EEG monitoring to correlate plasma levels with seizure latency.
- Covariate-adjusted statistical models to isolate isotopic effects .
Q. What experimental designs optimize the use of PTZ-d6 in mechanistic studies of GABA_A receptor antagonism?
- Methodological Answer : Combine patch-clamp electrophysiology in transfected HEK cells with PTZ-d6 perfusion (10–100 µM) to assess receptor binding kinetics. Pair with radiolabeled ligand displacement assays (e.g., ^3H-TBOB) to differentiate allosteric vs. competitive inhibition. Data should be analyzed using non-linear regression for IC50 shifts attributable to deuterium .
Data Contradiction Analysis
Q. Why do some studies report negligible isotopic effects of PTZ-d6, while others observe significant pharmacokinetic differences?
- Resolution Strategy : Contradictions may arise from incomplete deuterium labeling (e.g., partial substitution at non-critical sites) or inadequate analytical sensitivity. Researchers should:
- Verify isotopic purity via high-resolution MS .
- Conduct cross-species metabolic profiling to identify enzyme-specific deuteration impacts.
- Use compartmental modeling to distinguish distribution vs. metabolic rate changes .
Methodological Best Practices
- Control Groups : Include non-deuterated PTZ and vehicle controls (DMSO/saline) to isolate isotopic effects.
- Blinding : Randomize animal cohorts and blind analysts to treatment groups during data processing.
- Statistical Power : Use pilot data to calculate sample sizes (e.g., n ≥ 8/group for 80% power in seizure latency studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
